9(E)-Hexadecenoyl chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

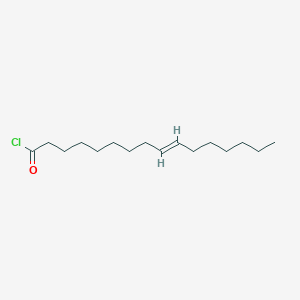

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-hexadec-9-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQFJZYVQNXVRY-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 9(E)-Hexadecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 9(E)-Hexadecenoyl chloride (CAS No. 112713-36-7).[1] As a long-chain unsaturated acyl chloride, this compound is a reactive intermediate with significant potential in organic synthesis, particularly in the development of novel therapeutic agents and biomaterials. This document consolidates available data on its physical and chemical characteristics, reactivity, and includes a representative synthetic protocol. All quantitative data are presented in structured tables for clarity, and key chemical transformations and experimental workflows are visualized using logical diagrams.

Introduction

This compound, an acyl chloride derivative of 9(E)-Hexadecenoic acid, is a valuable reagent in synthetic organic chemistry. Its bifunctional nature, combining the reactivity of an acyl chloride with the specific stereochemistry of a trans-alkene, makes it a versatile building block for introducing the 16-carbon monounsaturated fatty acyl chain into various molecular scaffolds. This guide aims to provide researchers and professionals in drug development with a detailed understanding of its chemical behavior.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in the literature. However, the properties of its saturated analog, Palmitoyl chloride, and its cis-isomer, Palmitoleoyl chloride, provide valuable reference points. The following tables summarize the known and estimated properties.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | (9E)-Hexadecenoyl chloride | |

| Synonyms | (E)-Hexadec-9-enoyl chloride | [2] |

| CAS Number | 112713-36-7 | [1] |

| Molecular Formula | C₁₆H₂₉ClO | [1] |

| Molecular Weight | 272.85 g/mol | [1] |

Table 2: Physical Properties (with estimations based on analogs)

| Property | Value (Estimated) | Analog Data Source |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Pungent | [3] |

| Boiling Point | ~88-90 °C at 0.2 mmHg | Palmitoyl chloride[5] |

| Melting Point | Not available | |

| Density | ~0.906 g/mL at 25 °C | Palmitoyl chloride[5] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane (B109758), ether); reacts with water. | Palmitoyl chloride[6] |

Reactivity and Chemical Behavior

As an acyl chloride, this compound is a highly reactive compound, susceptible to nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom renders the carbonyl carbon highly electrophilic.

General Reactivity

The primary reactions of this compound involve the displacement of the chloride ion by a nucleophile. These reactions are typically rapid and exothermic.

-

Hydrolysis: Reacts readily, and often vigorously, with water to form 9(E)-Hexadecenoic acid and hydrochloric acid.[7]

-

Alcoholysis: Reacts with alcohols to form esters. This reaction is a common method for synthesizing fatty acid esters.

-

Aminolysis: Reacts with ammonia (B1221849) and primary or secondary amines to form amides.

The general reaction pathway for the nucleophilic acyl substitution of this compound is illustrated below.

Caption: General Nucleophilic Acyl Substitution Pathway.

Specific Reactions

The following diagram illustrates the products formed from the reaction of this compound with common nucleophiles.

Caption: Reactions of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

9(E)-Hexadecenoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a fume hood, a dry round-bottom flask is charged with 9(E)-Hexadecenoic acid and a magnetic stir bar. Anhydrous solvent is added to dissolve or suspend the acid.

-

Addition of Thionyl Chloride: Thionyl chloride (typically 1.5 to 2.0 molar equivalents) is added dropwise to the stirred solution at room temperature. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which should be directed to a suitable acid gas trap.

-

Reaction: The reaction mixture is then heated to reflux (typically 40-60 °C) and stirred for 2-4 hours, or until the evolution of gas ceases.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotoevaporation). Care should be taken to avoid overly high temperatures to prevent degradation of the product.

-

Purification: The crude this compound can be purified by vacuum distillation.

The following diagram outlines the general workflow for this synthesis.

Caption: Synthesis Workflow.

Safety and Handling

This compound is expected to have hazards similar to other long-chain acyl chlorides.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with moisture in the air to produce corrosive HCl gas. Handle under anhydrous conditions (e.g., in a glove box or under an inert atmosphere).

-

Lachrymator: Can cause irritation to the eyes and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound is a reactive chemical intermediate with significant potential for applications in research and development. While specific physical data is limited, its chemical behavior can be reliably predicted based on the well-established reactivity of acyl chlorides. The synthetic protocol provided offers a viable route for its preparation. Due to its corrosive and moisture-sensitive nature, appropriate safety precautions must be strictly adhered to during its handling and use.

References

- 1. 9,12-Octadecadienoyl chloride, (9Z,12Z)- | C18H31ClO | CID 5365578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine | C24H48NO7P | CID 24779461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palmitoyl chloride | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. exsyncorp.com [exsyncorp.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CAS 112-67-4: Palmitoyl chloride | CymitQuimica [cymitquimica.com]

- 7. larodan.com [larodan.com]

An In-depth Technical Guide to Palmitoleoyl Chloride for Researchers and Drug Development Professionals

Palmitoleoyl chloride , a reactive derivative of the monounsaturated fatty acid palmitoleic acid, serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in biomedical research, with a particular focus on its application in drug development.

Chemical Identity and Properties

Palmitoleoyl chloride is systematically known as (9Z)-hexadec-9-enoyl chloride. It is imperative to distinguish it from its saturated counterpart, palmitoyl (B13399708) chloride, which is derived from palmitic acid.

| Property | Value | Reference |

| CAS Number | 40426-22-0 | [1] |

| Molecular Formula | C₁₆H₂₉ClO | [1] |

| Molecular Weight | 272.85 g/mol | N/A |

| Synonyms | (Z)-hexadec-9-enoyl chloride, cis-9-Hexadecenoyl chloride, Palmitoleic Acid Chloride | [1] |

| Appearance | Neat oil | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (10 mg/mL) | [1] |

| Storage | -20°C for long-term stability (≥ 2 years) | [1] |

Synthesis of Palmitoleoyl Chloride

A plausible synthetic route for Palmitoleoyl chloride would involve the reaction of palmitoleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively convert the carboxylic acid group into the more reactive acyl chloride. The reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis of the product.

Generalized Experimental Protocol for the Synthesis of Fatty Acid Chlorides:

Note: This is a generalized protocol and would require optimization for the specific synthesis of Palmitoleoyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the fatty acid (in this case, palmitoleic acid) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

-

Addition of Chlorinating Agent: A molar excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise to the solution at a controlled temperature, often at room temperature or cooled in an ice bath to manage the exothermic reaction. A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added when using oxalyl chloride.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux for a period of time, typically 1-3 hours, until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution (e.g., SO₂ or CO and CO₂).

-

Work-up and Purification: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude Palmitoleoyl chloride can then be purified by vacuum distillation to yield the final product.

Role in Research and Drug Development

Palmitoleoyl chloride is primarily utilized as a chemical intermediate in the synthesis of various target molecules with potential therapeutic applications. Its reactive acyl chloride group allows for the facile introduction of the palmitoleoyl moiety into other molecules, thereby modifying their biological activity, lipophilicity, and pharmacokinetic properties.

It has been employed as an intermediate in the synthesis of compounds with antiproliferative and anti-inflammatory properties.[1] For instance, it can be used to synthesize analogs of bioactive lipids or to acylate proteins and peptides to study the effects of lipidation on their function.

While Palmitoleoyl chloride itself is not known to have a direct signaling role, the parent molecule, palmitoleic acid, is recognized as a lipokine with significant biological activities. Palmitoleic acid has been shown to be involved in the regulation of glucose metabolism and insulin (B600854) sensitivity and can modulate inflammatory pathways.[2][3] Specifically, it has been demonstrated to ameliorate palmitic acid-induced pro-inflammatory responses in macrophages through Toll-like receptor 4 (TLR4)-dependent signaling.[4]

The process of protein palmitoylation, the attachment of fatty acids like palmitic acid to proteins, is a crucial post-translational modification that regulates protein localization, trafficking, and signaling.[5][6] This modification is catalyzed by a family of enzymes known as DHHC palmitoyl acyltransferases. While the direct involvement of Palmitoleoyl chloride in enzymatic palmitoylation has not been detailed, its structural similarity to palmitoyl-CoA, the activated form of palmitic acid used in these reactions, suggests its potential as a tool to investigate the specificity and mechanisms of these enzymes.

Signaling Pathways and Experimental Workflows

To visualize the broader context in which Palmitoleoyl chloride-derived molecules may act, we can consider the signaling pathways of its parent fatty acid, palmitoleic acid, and the general process of protein palmitoylation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development [ijbs.com]

- 5. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoylation of ligands, receptors, and intracellular signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 9(E)-Hexadecenoyl Chloride from Palmitoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the conversion of palmitoleic acid ((9Z)-hexadecenoic acid) to its E-isomer acyl chloride, 9(E)-Hexadecenoyl chloride. The synthesis involves a two-step process: (1) stereoselective isomerization of the cis double bond of palmitoleic acid to a trans configuration, followed by (2) conversion of the resulting carboxylic acid to the corresponding acyl chloride. This document outlines detailed experimental protocols, presents quantitative data in tabular format, and includes workflow diagrams to elucidate the synthetic process and biological context.

Introduction

Palmitoleic acid ((9Z)-hexadecenoic acid) is an omega-7 monounsaturated fatty acid found in various natural sources, including macadamia oil and sea buckthorn oil.[1][2] It is recognized as a lipokine with roles in modulating metabolic processes, such as improving insulin (B600854) sensitivity and exhibiting anti-inflammatory effects.[2][3][4] The synthesis of its E-isomer derivative, this compound, provides a reactive chemical intermediate. Acyl chlorides are valuable precursors in organic synthesis for creating esters, amides, and other derivatives, which can be used in the development of novel therapeutic agents, surfactants, and specialized biomaterials.[5][6]

The conversion requires careful control of stereochemistry, transforming the naturally occurring Z (cis) isomer into the thermodynamically more stable E (trans) isomer before chlorination.

Synthesis Pathway Overview

The synthesis of this compound from palmitoleic acid is achieved in two primary steps:

-

Isomerization: The C9 double bond in palmitoleic acid is isomerized from the Z (cis) configuration to the E (trans) configuration to yield 9(E)-Hexadecenoic acid (trans-palmitoleic acid).

-

Chlorination: The carboxylic acid functional group of 9(E)-Hexadecenoic acid is converted into an acyl chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).

Below is a diagram illustrating the overall experimental workflow.

References

- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. exsyncorp.com [exsyncorp.com]

Stability and recommended storage conditions for 9(E)-Hexadecenoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 9(E)-Hexadecenoyl chloride, a reactive acyl chloride derivative. Due to its chemical nature, proper handling and storage are critical to ensure its integrity and prevent hazardous situations. The information presented here is synthesized from safety data sheets of structurally similar compounds and general chemical principles.

Core Stability Profile

This compound is susceptible to degradation from atmospheric moisture, light, and elevated temperatures. The primary degradation pathway involves hydrolysis of the acyl chloride group.

Chemical Stability

The product is expected to be chemically stable under standard ambient conditions (room temperature) when kept in a dry, inert atmosphere. However, its reactivity with water is a significant concern.

Degradation Pathways

The most significant degradation pathway for this compound is hydrolysis. The acyl chloride functional group readily reacts with water to form the corresponding carboxylic acid (9(E)-Hexadecenoic acid) and hydrogen chloride gas. This reaction is vigorous and can lead to a pressure build-up in sealed containers.

A simplified representation of the hydrolysis reaction is presented below:

Caption: Hydrolysis of this compound upon contact with water.

Recommended Storage and Handling Conditions

To maintain the quality and stability of this compound, strict adherence to the following storage and handling protocols is mandatory.

General Storage Workflow

The following diagram illustrates the recommended workflow for receiving, handling, and storing this compound.

Caption: Workflow for proper handling and storage of this compound.

Quantitative Storage Recommendations

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Freezer; See product label for specific temperature. | To minimize degradation and maintain chemical stability. | [1] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent reaction with atmospheric moisture. | [2] |

| Container | Tightly closed, original container. | To prevent exposure to moisture and light. | [2][3] |

| Location | Store in a dry, well-ventilated place. | To avoid accidental contact with water and ensure safety. | [2] |

| Light Exposure | Protect from light. | To prevent light-induced degradation. |

Incompatible Materials and Conditions to Avoid

To prevent dangerous reactions and maintain the integrity of the compound, the following should be strictly avoided:

| Incompatible Materials/Conditions | Hazard | Citations |

| Water/Moisture | Violent reaction, liberates toxic and corrosive hydrogen chloride gas. | [2] |

| Heat, Flames, and Ignition Sources | Flammable liquid and vapor; vapor/air mixtures can be explosive. | [3] |

| Strong Oxidizing Agents | May cause a violent reaction. | N/A |

| Alcohols, Amines, and Bases | Reacts exothermically to produce corresponding esters, amides, etc. | N/A |

Experimental Protocols: General Stability Assessment

While a specific, validated stability-indicating assay for this compound is not publicly available, a general approach to assess its stability can be adapted from protocols for similar reactive compounds.

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and detect the presence of its primary degradant, 9(E)-Hexadecenoic acid (as its methyl ester).

Methodology:

-

Derivatization: A sample of the material is derivatized with a suitable agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to convert the parent carboxylic acid degradant into its more volatile methyl ester. The acyl chloride may also react.

-

GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.

-

Temperature Program: An appropriate temperature gradient is applied to separate the derivatized analyte from the parent compound and other potential impurities.

-

Quantification: The peak areas of the parent compound and the derivatized degradant are used to determine the purity and the extent of degradation.

Note: This is a generalized protocol. Specific parameters such as inlet temperature, oven program, and detector settings would need to be optimized for this compound.

Conclusion

The stability of this compound is critically dependent on stringent storage and handling procedures. The compound is highly sensitive to moisture and should be stored under an inert atmosphere at low temperatures and protected from light. By adhering to the recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of the compound for their applications.

References

A Technical Guide to the Solubility Profile of 9(E)-Hexadecenoyl Chloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected solubility characteristics of 9(E)-Hexadecenoyl chloride in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information from structurally analogous long-chain acyl chlorides, such as palmitoyl (B13399708) chloride and stearoyl chloride, to predict its behavior. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visual workflow to guide researchers in their laboratory practices.

Predicted Solubility Profile

This compound, as a long-chain fatty acyl chloride, is anticipated to be largely non-polar due to its extended hydrocarbon chain.[1] Its reactivity is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride group.[2] This dual characteristic of a non-polar chain and a reactive functional group governs its solubility.

Acyl chlorides, in general, exhibit good miscibility with a range of non-polar and polar aprotic organic solvents.[2] However, they are reactive towards protic solvents such as water and alcohols, with which they undergo rapid hydrolysis or alcoholysis, respectively.[3][4] Therefore, in the context of protic solvents, they are considered insoluble as they decompose rather than dissolve.[3][5] For instance, palmitoyl chloride, a saturated C16 acyl chloride, is soluble in dichloromethane (B109758) and ether but decomposes in water and ethanol (B145695).[3][5][6] Similarly, stearoyl chloride (a C18 acyl chloride) is soluble in non-polar organic solvents like hexane, chloroform, and benzene.[1]

The cis-isomer of this compound, Palmitoleoyl chloride, has reported solubility in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml).[7] While the geometric isomerism (cis vs. trans) can influence physical properties, the general solubility trends are expected to be similar. The reported solubility in ethanol is likely a measure of its miscibility before significant reaction occurs, and for practical purposes in an inert setting, it suggests solubility in polar protic solvents may be possible for short durations under controlled conditions.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene, Benzene, Diethyl Ether, Chloroform, Dichloromethane | Soluble | "Like dissolves like" principle; the long hydrocarbon chain is compatible with non-polar environments.[1][2] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can solvate the polar acyl chloride group without reacting with it.[2] |

| Polar Protic Solvents | Water, Ethanol, Methanol, Acetic Acid | Reactive (Insoluble) | Acyl chlorides react with protic solvents, leading to decomposition into the corresponding carboxylic acid and HCl (with water) or ester (with alcohols).[2][3][4] |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, solubility determination requires anhydrous conditions for non-protic solvents. The following is a generalized protocol based on the shake-flask method, which is a common technique for determining equilibrium solubility.[8]

Objective: To determine the quantitative solubility of this compound in a selection of anhydrous non-protic solvents.

Materials:

-

This compound

-

Anhydrous solvents (e.g., hexane, dichloromethane, acetonitrile, DMSO)

-

Vials with inert caps (B75204) (e.g., PTFE-lined)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Record the exact mass of the compound added.

-

Using a calibrated pipette, add a precise volume of the desired anhydrous solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should show undissolved solid remaining.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[8]

-

Carefully withdraw the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filter the supernatant through a chemically inert syringe filter into a clean, dry vial.[8] This ensures the removal of any fine, suspended particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve using the analytical instrument (HPLC or GC).[8]

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L at the specified temperature.[8]

-

Safety Precautions: this compound is an acyl chloride and should be handled with care in a fume hood. It is corrosive and will react with moisture, releasing HCl gas.[5] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All solvents should be handled according to their respective safety data sheets.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility profile of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Palmitoyl chloride | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Palmitoyl chloride [chembk.com]

- 6. CAS 112-67-4: Palmitoyl chloride | CymitQuimica [cymitquimica.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to High-Purity 9(E)-Hexadecenoyl Chloride for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of high-purity 9(E)-Hexadecenoyl chloride. The information is tailored for researchers in cell biology, biochemistry, and pharmacology, as well as professionals in drug discovery and development. This document summarizes key technical data, outlines detailed experimental protocols, and presents hypothesized signaling pathways based on current scientific understanding.

Commercial Availability and Suppliers

High-purity this compound is a specialized research chemical. While not as commonly available as its saturated or cis-unsaturated counterparts, it can be sourced from a select number of reputable suppliers who specialize in high-purity lipids for research.

Table 1: Commercial Suppliers of High-Purity this compound

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| Larodan | This compound | 112713-36-7 | >99% | Custom quantities | Certificate of Analysis (CoA) provided. Stored in freezer.[1] |

| MedChemExpress | This compound | 112713-36-7 | Not specified | Milligram to gram scale | For research use only.[2][3][4][5] |

| JHECHEM CO LTD | hexadec-9-enoyl chloride | 40426-22-0 (cis-isomer) | Not specified | Inquire | Listed on Echemi. Note: CAS number corresponds to the cis-isomer. |

Physicochemical Properties and Handling

This compound is the acyl chloride derivative of 9(E)-Hexadecenoic acid (trans-palmitoleic acid). As an unsaturated acyl chloride, it is a reactive molecule susceptible to hydrolysis and oxidation.

Table 2: Physicochemical Data of Related Compounds

| Property | Palmitoyl (B13399708) Chloride (Saturated Analogue) | Oleoyl Chloride (C18 Unsaturated Analogue) |

| Molecular Formula | C₁₆H₃₁ClO | C₁₈H₃₃ClO |

| Molecular Weight | 274.87 g/mol | 300.91 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 88-90 °C @ 0.2 mmHg | 180-185 °C @ 1-2 mmHg |

| Density | 0.906 g/mL at 25 °C | Not specified |

| Refractive Index | n20/D 1.452 | Not specified |

Storage and Handling: Unsaturated acyl chlorides are sensitive to moisture and air. They should be stored under an inert atmosphere (argon or nitrogen) at -20°C or lower in a tightly sealed glass container with a Teflon-lined cap.[6] When handling, use glass, stainless steel, or Teflon equipment to prevent contamination and degradation.[6] All manipulations should be performed in a dry, inert atmosphere, for instance, within a glovebox or using Schlenk line techniques.

Synthesis and Purification

The synthesis of this compound from its parent fatty acid, 9(E)-Hexadecenoic acid, can be achieved using standard chlorinating agents.

Synthesis Protocol (Adapted from Palmitoyl Chloride Synthesis)

This protocol is adapted from established methods for the synthesis of palmitoyl chloride.[7]

Materials:

-

9(E)-Hexadecenoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Round-bottom flask

-

Vacuum distillation apparatus

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 9(E)-Hexadecenoic acid in anhydrous DCM.

-

Slowly add 1.2 to 2 equivalents of thionyl chloride (or oxalyl chloride) to the solution at room temperature under a nitrogen or argon atmosphere.

-

Heat the reaction mixture to a gentle reflux (approximately 40°C for DCM) and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.[8]

-

The crude this compound can be purified by vacuum distillation to obtain a high-purity product.[8]

Purification

Vacuum distillation is the preferred method for purifying acyl chlorides. The distillation should be performed at a low pressure to avoid decomposition of the unsaturated compound. The purity of the final product can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols for Research Applications

As a reactive acylating agent, this compound can be utilized in various experimental settings to introduce the 9(E)-hexadecenoyl group onto proteins, peptides, and other small molecules.

In Vitro Protein Acylation

This protocol describes the direct acylation of a purified protein or peptide in a controlled in vitro environment.

Materials:

-

Purified protein or peptide with accessible nucleophilic residues (e.g., cysteine, lysine, serine)

-

High-purity this compound

-

Anhydrous, aprotic solvent (e.g., dimethylformamide (DMF) or DCM)

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Quenching solution (e.g., Tris buffer)

Procedure:

-

Dissolve the purified protein/peptide in an appropriate aqueous buffer.

-

Prepare a fresh stock solution of this compound in an anhydrous, aprotic solvent.

-

Add the this compound solution dropwise to the protein/peptide solution while gently vortexing. The molar ratio of acyl chloride to the protein/peptide should be optimized, starting with a 5- to 10-fold molar excess of the acyl chloride.

-

Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for overnight incubation.

-

Quench the reaction by adding a solution containing a high concentration of a primary amine, such as Tris buffer, to consume any unreacted acyl chloride.

-

Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.

-

Confirm the acylation of the target protein/peptide using techniques such as Western blotting with an antibody that recognizes the modified protein, or by mass spectrometry to identify the mass shift corresponding to the addition of the acyl group.

Cell-Based Assays for Studying Protein Acylation

Directly treating cells with reactive acyl chlorides is generally not feasible due to their indiscriminate reactivity and hydrolysis in aqueous environments. Instead, metabolic labeling with fatty acid analogues is the preferred method. For studying the effects of 9(E)-hexadecenoylation, cells can be incubated with 9(E)-Hexadecenoic acid, which is then metabolically converted to its CoA ester and subsequently transferred to proteins. The following is a general workflow for identifying acylated proteins.

Workflow for Identifying Acylated Proteins:

-

Metabolic Labeling: Incubate cultured cells with an alkyne- or azide-tagged analogue of 9(E)-Hexadecenoic acid.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors.

-

Click Chemistry: React the alkyne- or azide-tagged proteins in the cell lysate with a corresponding azide- or alkyne-biotin probe via a copper-catalyzed click reaction.[9][10]

-

Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged, acylated proteins.[10]

-

Identification: Elute the enriched proteins and identify them using mass spectrometry.

Potential Signaling Pathways and Roles in Drug Development

While the direct signaling roles of this compound are not yet established, the biological activities of its parent fatty acid, 9(E)-Hexadecenoic acid (trans-palmitoleic acid), provide a strong basis for hypothesizing its involvement in cellular signaling. Trans-palmitoleic acid has been shown to modulate metabolic pathways and insulin (B600854) secretion.[11][12] It is plausible that intracellular conversion of 9(E)-Hexadecenoic acid to 9(E)-Hexadecenoyl-CoA, a molecule with similar reactivity to the chloride, allows for the acylation of proteins involved in these pathways.

Hypothesized Signaling Pathway: GPCR Activation and Downstream Effects

Free fatty acids, including monounsaturated ones, are known to act as ligands for several G protein-coupled receptors (GPCRs), such as GPR40 and GPR120.[13][14][15][16][17] Trans-palmitoleic acid has been shown to stimulate insulin secretion through pathways that may involve these receptors.[11][12] The covalent modification of proteins downstream of GPCR activation by 9(E)-hexadecenoylation could represent a novel signaling mechanism.

Experimental Workflow for Investigating Signaling Pathways

The following workflow outlines an approach to investigate the biological effects of this compound, focusing on its potential role in modulating GPCR signaling and protein acylation.

Role in Drug Development

The covalent attachment of fatty acids (lipidation) to peptide and protein drugs is a well-established strategy to improve their pharmacokinetic properties.[18] Lipidation can enhance plasma protein binding, leading to a longer half-life, and can facilitate membrane association, which may be beneficial for targeting specific cellular compartments. This compound can be used to lipidate therapeutic peptides, potentially improving their stability and delivery.[19][20]

Logical Relationship for Drug Development Application:

Conclusion

High-purity this compound is a valuable research tool for scientists and drug development professionals. Its availability from specialized suppliers, coupled with established methods for its synthesis and use in acylating biological molecules, opens up avenues for investigating the roles of trans-monounsaturated fatty acid modifications in cellular processes. The hypothesized involvement in GPCR signaling and its potential for improving the pharmacokinetic profiles of peptide-based therapeutics make it a compound of significant interest for further research. This guide provides a foundational framework for sourcing, handling, and utilizing this compound in a research and development setting.

References

- 1. larodan.com [larodan.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]

- 12. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modification of peptides and other drugs using lipoamino acids and sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bachem.com [bachem.com]

Physical state and appearance of 9(E)-Hexadecenoyl chloride at room temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the physical state, appearance, and chemical properties of 9(E)-Hexadecenoyl chloride. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physical and Chemical Properties

At room temperature, this compound is a liquid. While specific details regarding its appearance are not extensively documented, analogous long-chain acyl chlorides suggest it is likely a clear to pale yellow or beige oil. A summary of its known and computed properties is presented in Table 1. For comparative context, Table 2 provides the properties of a structurally similar compound, (Z)-9-Octadecenoyl chloride.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Liquid | [1] |

| CAS Number | 112713-36-7 | [2] |

| Molecular Formula | C₁₆H₂₉ClO | [2] |

| Molecular Weight | 272.85 g/mol | [2] |

| Purity | >99% | [1] |

| Storage | Freezer | [1] |

| Computed XLogP3-AA | 7.2 | [2] |

| Computed Hydrogen Bond Donor Count | 0 | [2] |

| Computed Hydrogen Bond Acceptor Count | 1 | [2] |

| Computed Rotatable Bond Count | 13 | [2] |

| Computed Exact Mass | 272.1906932 Da | [2] |

| Computed Monoisotopic Mass | 272.1906932 Da | [2] |

| Computed Topological Polar Surface Area | 17.1 Ų | [2] |

| Computed Heavy Atom Count | 18 | [2] |

| Computed Complexity | 209 | [2] |

Table 2: Physicochemical Properties of (Z)-9-Octadecenoyl Chloride (Analogue)

| Property | Value | Source |

| Appearance | Clear Colourless to Pale Beige Oil | [3] |

| Density | 0.91 g/mL at 25 °C | [3] |

| Boiling Point | 193 °C at 4 mmHg | [3] |

| Refractive Index | n20/D 1.463 | [3] |

| Solubility | Chloroform (Slightly) | [3] |

Experimental Protocols

General Synthesis of Acyl Chlorides from Carboxylic Acids

A common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of these reagents is advantageous as the byproducts are gaseous, which simplifies purification.

General Protocol using Thionyl Chloride:

-

Reaction Setup: The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ gases to a scrubbing system. An excess of thionyl chloride (typically 1.5 to 2 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the evolution of gas ceases.

-

Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride can then be purified by distillation under high vacuum.

Below is a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of an acyl chloride.

General Analytical Methods for Acyl Chlorides

Due to their reactivity, especially towards moisture, the analysis of acyl chlorides often requires specific handling and derivatization techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for the analysis of acyl chlorides. Derivatization is often employed to improve chromatographic behavior and detection. For instance, reaction with an alcohol (e.g., 1-propanol) can convert the acyl chloride to a more stable ester, which can then be readily analyzed by GC-MS.[4]

High-Performance Liquid Chromatography (HPLC):

Direct analysis of acyl chlorides by HPLC can be challenging. A common strategy involves derivatization to create a stable product with a strong chromophore for UV detection.[5][6] Reagents such as 2-nitrophenylhydrazine (B1229437) can be used to derivatize acyl chlorides, allowing for sensitive detection by HPLC with UV-Vis or diode-array detection (DAD).[5][6][7]

Below is a conceptual workflow for the analysis of an acyl chloride using a derivatization-based HPLC method.

Caption: Conceptual workflow for the HPLC analysis of acyl chlorides.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing any specific biological signaling pathways or significant biological activities associated with this compound. As an acyl chloride, it is a reactive chemical intermediate and is primarily used in organic synthesis. Its high reactivity makes it unlikely to be a stable signaling molecule in biological systems.

Conclusion

This compound is a long-chain unsaturated acyl chloride that exists as a liquid at room temperature. While its fundamental chemical identifiers are well-established, specific experimental data regarding its physical appearance, quantitative properties, and detailed protocols for its synthesis and analysis are scarce in the available literature. The information provided in this guide, including data from analogous compounds and general experimental methodologies, serves as a foundational resource for researchers and professionals. Further investigation is required to fully characterize this compound and its potential applications.

References

- 1. larodan.com [larodan.com]

- 2. (E)-hexadec-9-enoyl chloride | C16H29ClO | CID 6272807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.chemscene.com [file.chemscene.com]

- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of 9(E)-Hexadecenoyl Chloride in Lipid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(E)-Hexadecenoyl chloride, the acyl chloride derivative of 9(E)-hexadecenoic acid (trans-palmitoleic acid), is a valuable building block for the synthesis of a variety of lipid species. Its trans-unsaturated fatty acyl chain offers unique structural and functional properties to the resulting lipids, making it a target of interest in the development of novel therapeutics, drug delivery systems, and research tools for studying lipid metabolism and cell signaling. This document provides detailed protocols for the synthesis of two representative lipids using this compound: a phospholipid, 1,2-di-(9(E)-hexadecenoyl)-sn-glycero-3-phosphocholine, and a neutral lipid, tri-(9(E)-hexadecenoyl)glycerol.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of lipids derived from unsaturated fatty acyl chlorides. The data is compiled from analogous syntheses and should be considered as a general guide. Actual results may vary depending on specific experimental conditions.

Table 1: Representative Reaction Parameters and Yields for Lipid Synthesis

| Product | Starting Materials | Molar Ratio (Acyl Chloride:Alcohol) | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Representative Yield (%) |

| 1,2-di-(9(E)-hexadecenoyl)-sn-glycero-3-phosphocholine | sn-Glycero-3-phosphocholine, this compound | 2.5 : 1 | Dichloromethane | DCC, DMAP | 8 | 25 | 80-90 |

| Tri-(9(E)-hexadecenoyl)glycerol | Glycerol (B35011), this compound | 3.5 : 1 | Dichloromethane | Triethylamine (B128534) | 4 | 0 to 25 | 85-95 |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-(Dimethylamino)pyridine

Table 2: Representative Analytical Data for Synthesized Lipids

| Lipid | Analytical Technique | Key Observations |

| 1,2-di-(9(E)-hexadecenoyl)-sn-glycero-3-phosphocholine | ¹H NMR (CDCl₃, ppm) | δ 5.3-5.4 (m, olefinic CH=CH), 5.2 (m, sn-2 CH), 4.1-4.4 (m, sn-1, sn-3 CH₂), 3.8 (m, PO-CH₂), 3.3 (s, N(CH₃)₃), 2.3 (t, α-CH₂), 1.2-1.4 (m, chain CH₂), 0.9 (t, terminal CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 173-174 (C=O), 128-130 (olefinic CH=CH), 70-71 (sn-2 CH), 62-66 (glycerol & choline (B1196258) CH₂), 59 (N(CH₃)₃), 34 (α-CH₂), 22-32 (chain CH₂), 14 (terminal CH₃) | |

| ESI-MS (m/z) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ corresponding to the calculated molecular weight. | |

| Tri-(9(E)-hexadecenoyl)glycerol | ¹H NMR (CDCl₃, ppm) | δ 5.3-5.4 (m, olefinic CH=CH), 5.25 (m, sn-2 CH), 4.1-4.3 (m, sn-1, sn-3 CH₂), 2.3 (t, α-CH₂), 1.2-1.4 (m, chain CH₂), 0.9 (t, terminal CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 172-173 (C=O), 128-130 (olefinic CH=CH), 68-69 (sn-2 CH), 62 (sn-1, sn-3 CH₂), 34 (α-CH₂), 22-32 (chain CH₂), 14 (terminal CH₃) | |

| ESI-MS (m/z) | [M+NH₄]⁺, [M+Na]⁺ corresponding to the calculated molecular weight. |

Experimental Protocols

Safety Precautions: this compound is a reactive and corrosive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 1,2-di-(9(E)-hexadecenoyl)-sn-glycero-3-phosphocholine

This protocol describes the acylation of sn-glycero-3-phosphocholine with this compound using DCC and DMAP as coupling agents.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607), methanol, water mixtures)

Procedure:

-

Preparation: Dry all glassware thoroughly. In a round-bottom flask, dissolve sn-glycero-3-phosphocholine (1 equivalent) and DMAP (2.5 equivalents) in anhydrous DCM under an inert atmosphere.

-

Acylation: In a separate flask, dissolve this compound (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the GPC solution at room temperature with constant stirring.

-

DCC Addition: Dissolve DCC (2.5 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 8 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.[1] A typical elution gradient starts with chloroform and gradually increases the polarity by adding methanol.[2] Collect fractions and monitor by thin-layer chromatography (TLC).

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Tri-(9(E)-hexadecenoyl)glycerol

This protocol details the direct esterification of glycerol with this compound in the presence of a base.

Materials:

-

Glycerol

-

This compound

-

Anhydrous Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297) mixtures)

Procedure:

-

Preparation: Dry all glassware thoroughly. In a round-bottom flask, dissolve glycerol (1 equivalent) and anhydrous triethylamine (3.5 equivalents) in anhydrous DCM under an inert atmosphere. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dissolve this compound (3.5 equivalents) in anhydrous DCM. Add this solution dropwise to the glycerol solution at 0°C with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure.

-

Purification: Purify the crude triglyceride by silica gel column chromatography using a hexane/ethyl acetate gradient system. Monitor the fractions by TLC.

-

Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the product under high vacuum. Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Signaling Pathway

The cis-isomer of 9-hexadecenoic acid, palmitoleic acid, is known to act as a "lipokine," a lipid hormone that communicates between different tissues to regulate metabolic homeostasis.[3][4] It is synthesized in adipose tissue and the liver and can influence insulin (B600854) sensitivity and suppress inflammation.[5][6] The signaling cascade involves the modulation of key metabolic pathways.

References

- 1. Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ultrasensitive Quantification of Primary Amines in Biological Matrices using Derivatization with 9(E)-Hexadecenoyl Chloride for LC-MS Analysis

Introduction

Primary amines are a crucial class of biomolecules, encompassing neurotransmitters, amino acids, and pharmaceuticals. Their inherent polarity and low volatility present significant challenges for sensitive and robust quantification using liquid chromatography-mass spectrometry (LC-MS), particularly in complex biological matrices. To overcome these limitations, chemical derivatization is employed to enhance their chromatographic retention on reverse-phase columns and improve their ionization efficiency. This application note describes a detailed protocol for the derivatization of primary amines with 9(E)-Hexadecenoyl chloride, converting them into their corresponding amides. This modification increases the hydrophobicity of the analytes, leading to improved chromatographic separation and significantly enhanced detection by LC-MS.

Principle of the Method

The derivatization reaction is based on the nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of this compound. The reaction proceeds under alkaline conditions, which deprotonate the primary amine, thereby increasing its nucleophilicity. The resulting N-[9(E)-Hexadecenoyl] derivative is a more hydrophobic and less polar molecule, making it amenable to reverse-phase chromatography. The long C16 alkyl chain of the derivatizing agent ensures excellent retention and separation from the polar components of the biological matrix. The derivatized amines are then detected with high sensitivity and selectivity using tandem mass spectrometry (MS/MS).

Advantages of Derivatization with this compound

-

Enhanced Hydrophobicity: The C16 alkyl chain significantly increases the retention of polar primary amines on C18 and other reverse-phase columns.

-

Improved Ionization Efficiency: The derivatization can lead to better ionization in the mass spectrometer source.

-

High Reaction Yield: The reaction is typically fast and proceeds with high efficiency under mild conditions.

-

Versatility: The method is applicable to a wide range of primary amines in various biological samples such as plasma, urine, and tissue homogenates.

Experimental Protocols

1. Materials and Reagents

-

Primary amine standards (e.g., dopamine (B1211576), amphetamine, etc.)

-

This compound

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Sodium carbonate

-

Formic acid (LC-MS grade)

-

Internal Standard (IS): A suitable deuterated analog of the analyte of interest.

-

Biological matrix (e.g., human plasma, rat urine)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Standard Solution Preparation

-

Primary Amine Stock Solutions (1 mg/mL): Accurately weigh and dissolve the primary amine standards in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile/water (1:1, v/v) to the final working concentration.

3. Sample Preparation (Human Plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50 mM sodium carbonate buffer (pH 9.5).

4. Derivatization Protocol

-

Reagent Preparation: Prepare a 2% (v/v) solution of this compound in acetonitrile. This solution should be prepared fresh.

-

Derivatization Reaction: To the 100 µL of reconstituted sample or standard, add 50 µL of the 2% this compound solution.

-

Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.

-

Quenching: After incubation, add 10 µL of 1% formic acid to quench the reaction.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 5 minutes.

-

Transfer: Transfer the supernatant to an LC vial for analysis.

5. LC-MS/MS Analysis

-

LC System: Agilent 1290 Infinity II LC or equivalent

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be optimized for each specific derivatized amine.

Quantitative Data Summary

The following table presents representative performance data for the quantification of two primary amines, dopamine and amphetamine, in human plasma using the described method.

| Parameter | Dopamine | Amphetamine |

| Linear Range | 0.5 - 500 ng/mL | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.999 |

| Limit of Detection (LOD) | 0.15 ng/mL | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% | < 4% |

| Inter-day Precision (%RSD) | < 7% | < 6% |

| Recovery (%) | 92 - 105% | 95 - 108% |

Visual Representations

Application Notes and Protocols for the Synthesis of Custom Phospholipids using 9(E)-Hexadecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of custom phospholipids (B1166683) incorporating the monounsaturated fatty acid, 9(E)-hexadecenoic acid, via its acyl chloride derivative. The protocols detailed herein are intended to enable the production of specialized phospholipids for a variety of research applications, including the formulation of drug delivery systems, the study of membrane biophysics, and the investigation of lipid-mediated signaling pathways.

Introduction

Custom phospholipids are invaluable tools in drug development and biomedical research. By tailoring the acyl chain composition, researchers can fine-tune the physicochemical properties of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, to optimize drug loading, release kinetics, and in vivo stability. The incorporation of specific fatty acids, such as the trans-monounsaturated 9(E)-hexadecenoic acid, allows for the investigation of the biological roles of these lipids and their influence on cell membrane characteristics and signaling cascades.

This document outlines a detailed protocol for the synthesis of a custom phosphatidylcholine, specifically 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine, through the acylation of a commercially available lysophospholipid with 9(E)-Hexadecenoyl chloride.

Synthesis of 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine

The synthesis of custom mixed-acid phospholipids can be efficiently achieved by acylating a lysophospholipid at the free sn-2 hydroxyl group. This method allows for the precise introduction of the desired fatty acid. While various activating agents can be used for the fatty acid, the use of fatty acid chlorides is a direct approach.[1] However, to avoid potential side reactions, an alternative method using the fatty acid anhydride (B1165640) with a catalyst is also a robust option.[2] A high-yield method for mixed-chain phosphatidylcholines involves the silver ion-catalyzed acylation of lysophosphatidylcholines with 2-thiopyridyl esters of the fatty acid, reporting yields generally greater than 80%.[3]

Experimental Protocol: Synthesis of 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine

This protocol is adapted from general methods for mixed-acid phospholipid synthesis.[3][4]

Materials:

-

1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC 16:0)

-

This compound

-

Anhydrous chloroform (B151607)

-

Anhydrous pyridine (B92270)

-

4-(Dimethylamino)pyridine (DMAP)

-

Silica (B1680970) gel (for column chromatography)

-

Solvents for chromatography (e.g., chloroform, methanol (B129727), water mixtures)

-

Nitrogen gas

Procedure:

-

Preparation of Reactants:

-

Dissolve 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (1 equivalent) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (2 equivalents) to the solution.

-

In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous chloroform.

-

-

Acylation Reaction:

-

Slowly add the this compound solution to the lysophospholipid solution at room temperature with constant stirring.

-

Add a catalytic amount of DMAP to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Quenching and Extraction:

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Dilute the mixture with chloroform and wash sequentially with 0.1 M HCl and then with water to remove pyridine and other water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification Protocol

The crude product is purified by silica gel column chromatography to isolate the desired 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine.

Procedure:

-

Column Preparation:

-

Pack a glass column with a slurry of silica gel in chloroform.

-

-

Chromatography:

-

Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol. A typical gradient starts with 100% chloroform, gradually increasing the methanol concentration.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

-

Final Product:

-

Combine the pure fractions and evaporate the solvent to yield the final product as a waxy solid.

-

For long-term storage, the purified phospholipid should be stored under an inert atmosphere at -20°C.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine.

| Parameter | Value | Reference |

| Starting Material | 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | [5][6][7] |

| Acylating Agent | This compound | N/A |

| Expected Yield | >80% | [3] |

| Purity (post-chromatography) | >98% | [3] |

Table 1: Synthesis Parameters and Expected Results.

| Technique | Parameter | Expected Value/Observation | Reference |

| ¹H NMR | Methylene protons of phosphocholine (B91661) headgroup | ~4.2 ppm and ~3.6 ppm | [8] |

| Vinyl protons (-CH=CH-) | ~5.3-5.4 ppm | [9] | |

| Methylene protons adjacent to double bond | ~2.0 ppm | [9] | |

| ¹³C NMR | Carbonyl carbons | ~173-174 ppm | [10] |

| Olefinic carbons | ~128-130 ppm | [10] | |

| ³¹P NMR | Phosphate group | Single peak around 0 ppm | [11][12] |

| Mass Spec (ESI-MS) | [M+H]⁺ | Expected m/z for C₄₀H₇₈NO₈P | [2][13] |

| [M+Na]⁺ | Expected m/z for C₄₀H₇₈NNaO₈P | [2][13] |

Table 2: Characterization Data for 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for the synthesis of custom phospholipids.

Signaling Pathway Involvement

Phospholipids and their fatty acid constituents are integral to cellular signaling. Fatty acids released from phospholipids by phospholipases can act as signaling molecules themselves or be precursors to other signaling molecules.[14] For instance, fatty acids can modulate the activity of protein kinase C (PKC) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[15] The specific role of phospholipids containing 9(E)-hexadecenoic acid is an active area of research, with potential implications in pathways sensitive to membrane fluidity and lipid microdomain composition.

Caption: Potential signaling roles of custom phospholipids.

References

- 1. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of mixed-acid phosphatidylcholines and high pressure liquid chromatographic analysis of isomeric lysophosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Palmitoyl-sn-glycero-3-phosphorylcholine (CAS 17364-18-0) | Abcam [abcam.com]

- 7. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Solid state 13C NMR of unlabeled phosphatidylcholine bilayers: spectral assignments and measurement of carbon-phosphorus dipolar couplings and 13C chemical shift anisotropies. | Semantic Scholar [semanticscholar.org]

- 11. Study of phospholipid structure by 1H, 13C, and 31P dipolar couplings from two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A high-resolution NMR study (1H, 13C, 31P) of the interaction of paramagnetic ions with phospholipids in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. massbank.eu [massbank.eu]

- 14. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

Application Notes and Protocols: Acylation of Peptides with 9(E)-Hexadecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of lipid moieties to peptides, a process known as lipidation, is a powerful strategy in drug development and chemical biology. This modification can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, prolonging their half-life, and facilitating their interaction with cell membranes. One such modification is the acylation with 9(E)-Hexadecenoyl chloride, a 16-carbon monounsaturated fatty acyl chain. This modification can alter the peptide's hydrophobicity, influencing its pharmacokinetic and pharmacodynamic profile.

These application notes provide a detailed overview of the acylation of peptides with this compound, including experimental protocols, data presentation, and visualization of a relevant signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of a Model Acylated Peptide

| Parameter | Unmodified Peptide (Model Sequence: H-Gly-Arg-Gly-Asp-Ser-Pro-OH) | 9(E)-Hexadecenoyl-Peptide |

| Molecular Weight (Da) | 605.58 | 842.08 |

| Purity (by RP-HPLC) | >98% | >95% |

| Solubility | High in aqueous buffers | Soluble in DMSO, limited aqueous solubility |

| Predicted LogP | -5.2 | +2.5 |

Note: The data presented are representative examples for a model peptide and may vary depending on the specific peptide sequence.

Table 2: Quantitative Analysis of Acylation Reaction

| Parameter | Value |

| Reaction Scale | 0.10 mmol |

| Acylating Agent | This compound |

| Peptide | Resin-bound model peptide |

| Coupling Reagent | HBTU |

| Base | DIPEA |

| Crude Yield | 85-95% |

| Purity after Purification | >95% |

Note: Yields are based on typical results for on-resin acylation with long-chain fatty acids and may require optimization for specific peptide sequences.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Acylation of a Peptide with this compound

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) lipidation procedures. It describes the N-terminal acylation of a peptide while it is still attached to the solid support resin.

Materials:

-

Fmoc-protected peptide-resin (0.10 mmol scale)

-

This compound (4.0 equivalents)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Automated microwave peptide synthesizer or manual SPPS vessel

-

Nitrogen for agitation (if manual)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

-

Acylation Cocktail Preparation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA to the solution and mix gently.

-

Coupling: Add the acylation cocktail to the deprotected peptide-resin. If using a microwave synthesizer, a standard coupling method can be used. For manual synthesis, agitate the mixture with nitrogen for 2-4 hours at room temperature.

-

Monitoring the Reaction: To check for completion, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Washing: After the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove any excess reagents.

-

Drying: Dry the acylated peptide-resin under vacuum.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 2: Characterization of the Acylated Peptide

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 220 nm.

2. Mass Spectrometry:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-